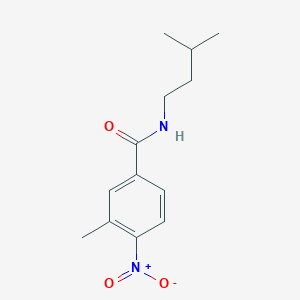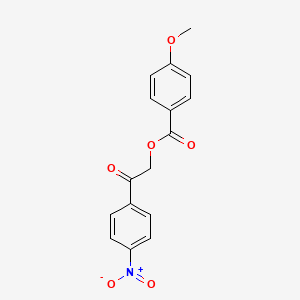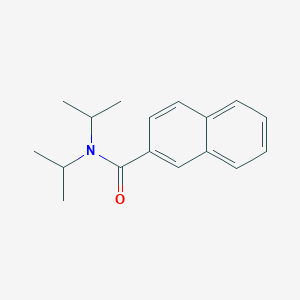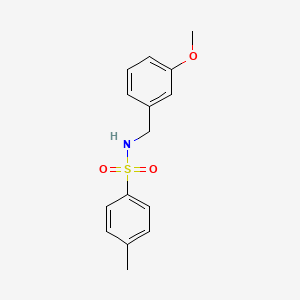![molecular formula C17H13N3O B5854231 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)
9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde, also known as MIBC, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. MIBC is a versatile compound that can be synthesized using various methods, and its unique chemical structure has been found to have a wide range of biochemical and physiological effects. In
作用机制
The mechanism of action of 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA replication and transcription. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antimicrobial and antifungal properties, with potential applications in the treatment of bacterial and fungal infections.
实验室实验的优点和局限性
One of the main advantages of using 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde in lab experiments is its versatility. It can be synthesized using various methods and has a wide range of potential applications in scientific research. However, one limitation is that this compound has low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde. One area of interest is its potential as a fluorescent probe for detecting DNA and RNA. Further studies are needed to explore the mechanism of action of this compound and its potential applications in the treatment of cancer, bacterial, and fungal infections. Additionally, research could focus on developing more efficient synthesis methods for this compound and exploring its potential as a starting material for the synthesis of other compounds.
Conclusion
In conclusion, this compound is a versatile compound that has potential applications in scientific research. Its unique chemical structure has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further study. While there are limitations to working with this compound in lab experiments, its potential applications make it a valuable compound for researchers in various fields.
合成方法
9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde can be synthesized using various methods, including the reaction of 2-phenyl-1H-imidazole with 2-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2-phenyl-1H-imidazole with 2-methylbenzaldehyde and ammonium acetate in acetic acid. Both methods result in the formation of this compound with a yield of around 50-60%.
科学研究应用
9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antifungal properties. This compound has also been found to have potential as a fluorescent probe for detecting DNA and RNA.
属性
IUPAC Name |
4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-19-13-9-5-6-10-14(13)20-15(11-21)16(18-17(19)20)12-7-3-2-4-8-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSAWKRHQHVHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)



![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)





